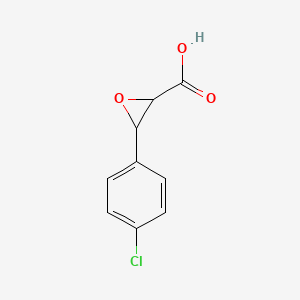
3-(4-Chlorophenyl)oxirane-2-carboxylic acid
Descripción general
Descripción
3-(4-Chlorophenyl)oxirane-2-carboxylic acid is a chemical compound with the CAS Number: 114380-31-3 . It has a molecular weight of 198.61 and its molecular formula is C9H7ClO3 . It is mainly used in laboratory research and development processes and chemical production processes .
Molecular Structure Analysis
The InChI code for 3-(4-Chlorophenyl)oxirane-2-carboxylic acid is 1S/C9H7ClO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H, (H,11,12) . This indicates the presence of a chlorophenyl group, an oxirane ring, and a carboxylic acid group in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of Derivatives : A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, including those with 3-(4-Chlorophenyl)oxirane-2-carboxylic acid derivatives, has been synthesized. These compounds showed notable blood glucose-lowering activities in rats, with specific substituents like Cl enhancing effectiveness. Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate was identified as particularly potent (Eistetter & Wolf, 1982).
- Antimicrobial Applications : Schiff base compounds derived from 2,3-di-(4-chlorophenyl) oxirane-2,3-dicarbonitriles showed antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Rizk, Awheda, & Smida, 2019).
Metabolic and Biochemical Research
- Fatty Acid Oxidation : Sodium 2-[5-(4-chlorophenyl)pentyl]-oxirane-2-carboxylate (POCA), a derivative, has been studied for its effects on fatty acid oxidation. It was found to inhibit mitochondrial β-oxidation and was used to create animal models of dicarboxylic aciduria, a metabolic disorder (Sherratt & Veitch, 1984).
- Cardiac Function Research : POCA has also been used to study the effects of inhibited fatty acid oxidation on cardiac function and metabolism, particularly in ischemic conditions, showing potential benefits due to the prevention of toxic metabolite accumulation and stimulation of glucose utilization (Paulson et al., 1986).
Chemical Synthesis and Analysis
- Compound Synthesis : The compound has been synthesized through oxidation processes and independent synthesis methods, highlighting its flexibility in chemical production (Dotsenko et al., 2007).
- Mechanistic Studies : Research on cis-3-chloroacrylic acid dehalogenase alkylation by (R)-oxirane-2-carboxylate provides insights into enzymatic mechanisms and substrate interactions, aiding understanding of broader biochemical processes (Poelarends et al., 2004).
Dental and Material Science Applications
- Dental Monomers : Siloranes, silicon-based monomers with oxirane functionality, show stability in aqueous environments, making them suitable for low shrinkage/stress dental composites (Eick et al., 2006).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUCNUJOLMJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)oxirane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




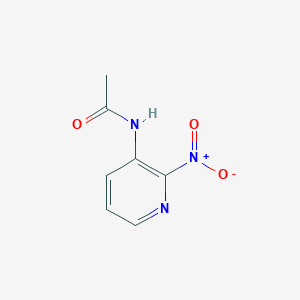
![N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B3039430.png)
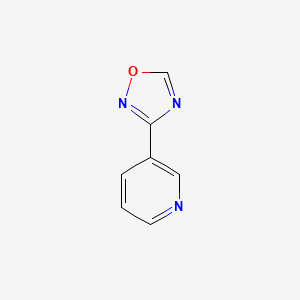
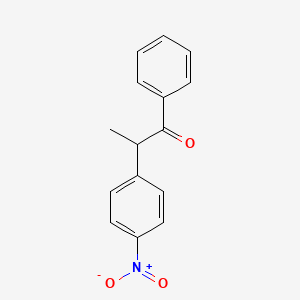

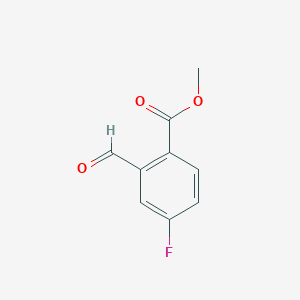
![1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3039439.png)
![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)


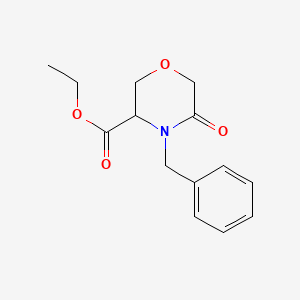
![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)
![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)